molecular formula C17H19NO6S2 B12019296 4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid

4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid

Cat. No.: B12019296
M. Wt: 397.5 g/mol
InChI Key: QLCIOGTYGQXGSC-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound featuring a thiazolidine ring, a butanoic acid moiety, and a trimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the thiazolidine intermediate with 3,4,5-trimethoxybenzaldehyde under basic conditions.

    Addition of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid is unique due to its combination of a thiazolidine ring, a butanoic acid moiety, and a trimethoxybenzylidene group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a thiazolidinone ring structure and a trimethoxyphenyl moiety, which contribute to its diverse biological effects.

Structural Characteristics

The molecular formula for this compound is C16H17N2O6S2C_{16}H_{17}N_{2}O_{6}S_{2} with a molecular weight of approximately 383.43 g/mol. The structure includes key functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC16H17N2O6S2
Molecular Weight383.43 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects such as antiproliferative and antimicrobial activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has shown that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a potential candidate for developing new antibiotics.

Case Studies

  • Antiproliferative Activity : A study published in PubMed investigated the compound's effect on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating strong antiproliferative effects (PubMed ID: 30086462).
  • Synergistic Effects : Another study explored the synergistic effects of this compound with other known anticancer agents. The combination treatment resulted in enhanced efficacy compared to monotherapy, suggesting potential for combination therapies in cancer treatment.

Enzyme Inhibition

In vitro studies have revealed that the compound effectively inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

Safety Profile

Toxicological assessments have indicated that at therapeutic doses, the compound exhibits minimal toxicity to normal cells while selectively targeting cancerous cells.

Properties

Molecular Formula

C17H19NO6S2

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C17H19NO6S2/c1-22-11-7-10(8-12(23-2)15(11)24-3)9-13-16(21)18(17(25)26-13)6-4-5-14(19)20/h7-9H,4-6H2,1-3H3,(H,19,20)/b13-9+

InChI Key

QLCIOGTYGQXGSC-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.